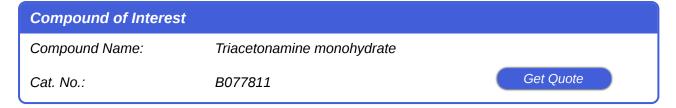


# triacetonamine monohydrate chemical structure and properties

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An In-depth Technical Guide to **Triacetonamine Monohydrate** 

### **Core Chemical Identity**

Triacetonamine, known systematically as 2,2,6,6-tetramethyl-4-piperidone, is a heterocyclic organic compound. It is commonly available in its monohydrate form, which is the focus of this guide. This compound serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals, pesticides, and notably, as a precursor to 2,2,6,6-tetramethylpiperidine, which is used to create Hindered Amine Light Stabilizers (HALS) and the stable radical TEMPO.

The chemical structure consists of a piperidine ring with four methyl groups at the 2 and 6 positions, and a ketone functional group at the 4 position. The presence of the sterically hindering methyl groups is key to the properties and applications of its derivatives.

### **Physicochemical and Spectroscopic Properties**

The properties of triacetonamine and its monohydrate are summarized below. These tables provide essential data for researchers and chemists working with this compound.

#### **Table 1: Physical and Chemical Properties**



| Property          | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | 2,2,6,6-Tetramethylpiperidin-4-<br>one monohydrate |           |
| Synonyms          | Triacetone amine monohydrate                       | [1][2]    |
| CAS Number        | 10581-38-1 (Monohydrate),<br>826-36-8 (Anhydrous)  | [3]       |
| Molecular Formula | C <sub>9</sub> H <sub>19</sub> NO <sub>2</sub>     | [3]       |
| Molecular Weight  | 173.25 g/mol                                       | [3]       |
| Appearance        | White to beige powder or crystals                  | [4]       |
| Melting Point     | 59-63 °C   | [2]       |
| Boiling Point     | 205.6 °C at 760 mmHg<br>(Anhydrous)                | [2]       |
| Solubility        | Very soluble in water                              | [4]       |
| Density           | 0.882 g/cm³ (Anhydrous)                            | [2]       |
| Flash Point       | 73.2 °C (Anhydrous)                                | [2]       |

**Table 2: Spectroscopic Data** 



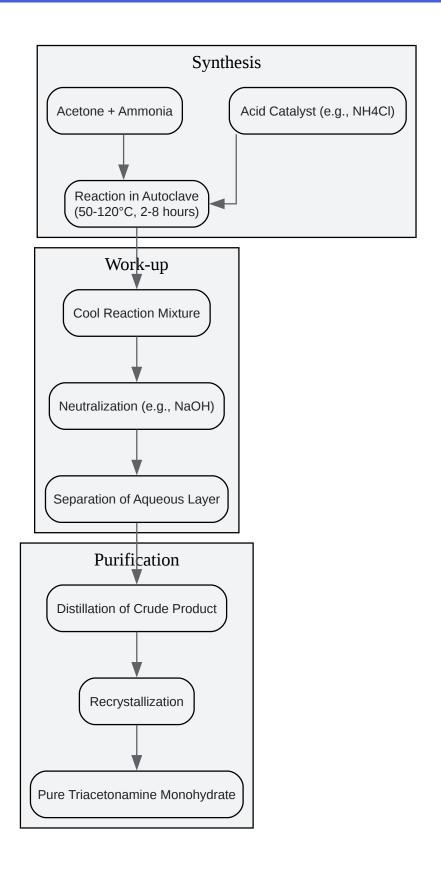
| Technique                | Data   | Reference |
|--------------------------|--|-----------|
| <sup>1</sup> H NMR       | Signals corresponding to methyl protons and methylene protons adjacent to the carbonyl group.                | [5]       |
| <sup>13</sup> C NMR      | Signals for the carbonyl carbon, quaternary carbons, methyl carbons, and methylene carbons.                  | [6]       |
| FTIR (cm <sup>-1</sup> ) | Peaks corresponding to N-H stretching, C-H stretching, and C=O stretching.                                   | [7]       |
| Mass Spec (m/z)          | Molecular ion peak for the anhydrous form at 155, with a prominent fragment at 140 (loss of a methyl group). | [8]       |

### **Synthesis and Purification**

The primary industrial synthesis of triacetonamine involves the condensation of acetone with ammonia. Several variations of this process exist, differing in catalysts and reaction conditions.

### **Logical Workflow for Synthesis and Purification**





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Caption: General workflow for the synthesis and purification of **triacetonamine monohydrate**.



## **Experimental Protocols**Protocol 1: Synthesis of Triacetonamine

This protocol is adapted from a patented industrial process.[9]

- Charging the Reactor: In a suitable autoclave, charge 3500 g of acetone (60.3 moles) and 70 g of ammonium chloride (as an acid catalyst).
- Introducing Ammonia: Add 130 g of gaseous ammonia (7.6 moles) to the sealed autoclave. The molar ratio of acetone to ammonia should be approximately 8:1.
- Reaction: Heat the mixture to 60-65°C and maintain this temperature for four hours with stirring. The pressure will rise due to the reaction temperature and the gaseous ammonia.
- Cooling and Neutralization: After the reaction is complete, cool the mixture to 20°C. Carefully add 50 g of sodium hydroxide flakes to neutralize the acid catalyst and stir for 30 minutes.
- Phase Separation: Allow the mixture to settle and separate the lower aqueous layer.
- Purification: The resulting organic layer, containing triacetonamine, unreacted acetone, and byproducts, is then purified by vacuum distillation. The fraction boiling at 75-78°C at 5 mmHg is collected.
- Hydration: To obtain the monohydrate, the purified anhydrous triacetonamine can be recrystallized from water or a solvent mixture containing water.

#### **Protocol 2: Analytical Characterization**

- NMR Spectroscopy:
  - Prepare a sample by dissolving approximately 10-20 mg of triacetonamine monohydrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
  - For ¹H NMR, expect signals for the methyl protons (singlet) and the methylene protons (singlet) of the piperidone ring. The N-H proton may be a broad singlet.



- For <sup>13</sup>C NMR, expect signals for the carbonyl carbon (~210 ppm), the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons.[4]
- FTIR Spectroscopy:
  - Prepare a sample as a KBr pellet or acquire the spectrum using an ATR-FTIR spectrometer.
  - The spectrum should show characteristic absorption bands for the N-H bond (stretch), C-H bonds of the methyl and methylene groups (stretches), and a strong absorption for the C=O (ketone) stretch.
- Mass Spectrometry:
  - Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
  - The mass spectrum is expected to show a peak for the protonated molecule of the anhydrous form [C<sub>9</sub>H<sub>17</sub>NO + H]<sup>+</sup> at m/z 156.
  - Key fragmentation may include the loss of a methyl group, resulting in a fragment at m/z
    140.[8]

#### **Biological Activity and Toxicology**

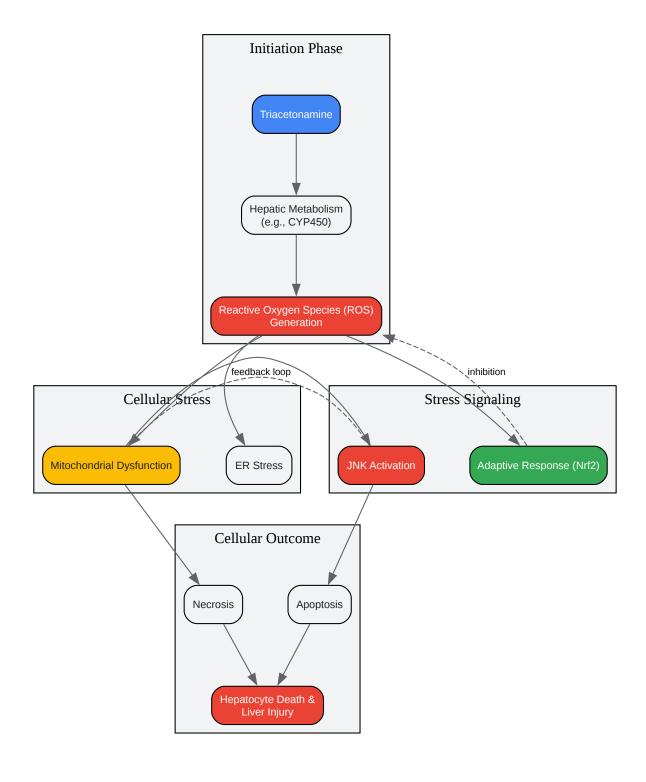
Triacetonamine hydrochloride has been shown to induce acute liver failure (ALF) in animal models, specifically in rats.[10] This toxicological property, while a concern for safety, also makes it a tool compound for studying the mechanisms of drug-induced liver injury (DILI). The administration of triacetonamine leads to hepatoenteropathology, with higher doses correlating with increased mortality.[10]

## Proposed Signaling Pathway in Triacetonamine-Induced Hepatotoxicity

The precise signaling pathway for triacetonamine-induced liver injury is not fully elucidated. However, based on general mechanisms of DILI, a plausible pathway can be proposed. The



process likely involves metabolic activation, leading to oxidative stress and mitochondrial dysfunction, which in turn activates cell death signaling cascades.





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Caption: Proposed signaling pathway for triacetonamine-induced acute liver failure.[1][11][12]

This diagram illustrates a hypothetical sequence where triacetonamine is metabolized in the liver, leading to the production of reactive oxygen species (ROS). This induces oxidative stress, causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These cellular stresses activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which promotes cell death, and adaptive responses like the Nrf2 pathway, which attempts to mitigate the damage.[11][12] If the damage overwhelms the adaptive responses, it leads to hepatocyte apoptosis or necrosis, culminating in acute liver failure.[1]

### **Applications**

The primary use of triacetonamine is as a chemical intermediate. Its key applications include:

- Hindered Amine Light Stabilizers (HALS): Triacetonamine is a precursor for the synthesis of various HALS, which are used to protect polymers from photodegradation.
- Pharmaceutical Synthesis: It serves as a building block for various more complex molecules with potential therapeutic activities.[2]
- Pesticide Manufacturing: It is also used in the synthesis of certain pesticides.[2]
- Research Chemical: As mentioned, its hydrochloride salt is used to induce acute liver failure in laboratory animals for research purposes.[10]

#### Safety and Handling

Triacetonamine should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.



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